4-Ethylsulfanylbutylsulfanylbenzene chemical structure and molecular weight
4-Ethylsulfanylbutylsulfanylbenzene chemical structure and molecular weight
The following technical guide details the chemical structure, synthesis, and characterization of 4-Ethylsulfanylbutylsulfanylbenzene , formally interpreted as (4-(Ethylthio)butyl)(phenyl)sulfane .
Compound Class: Aryl-Alkyl Dithioether | Molecular Weight: 226.40 g/mol
Executive Summary & Structural Identity
4-Ethylsulfanylbutylsulfanylbenzene (Systematic Name: 1-((4-(ethylthio)butyl)thio)benzene) is a ditopic sulfide linking a phenyl ring and an ethyl group via a butyl spacer. This molecule belongs to the class of aryl-alkyl dithioethers, often utilized as intermediates in the synthesis of sulfonium-based photoacid generators (PAGs) for lithography or as flexible linkers in medicinal chemistry.
Chemical Identification
| Parameter | Value |
| Systematic Name | (4-(Ethylthio)butyl)(phenyl)sulfane |
| Molecular Formula | |
| Molecular Weight | 226.40 g/mol |
| Monoisotopic Mass | 226.085 g/mol |
| SMILES | CCSCCCCSc1ccccc1 |
| Structure | Ph–S– |
Structural Disambiguation
Scientific Note: The nomenclature "4-Ethylsulfanylbutylsulfanylbenzene" implies a complex substituent where the ethylsulfanyl group is located at position 4 of the butyl chain attached to the sulfanylbenzene core. This distinguishes it from the isomer 1-(butylsulfanyl)-4-(ethylsulfanyl)benzene, which would represent a para-disubstituted benzene ring. This guide focuses on the linear chain structure (Ph-S-(CH2)4-S-Et) as dictated by standard nomenclature parsing.
Physicochemical Properties & Logic
Understanding the lipophilicity and volatility of this compound is critical for purification and application.
-
LogP (Predicted): ~4.5 - 4.8. The molecule is highly lipophilic due to the aryl ring and the aliphatic thioether chain.
-
Boiling Point (Predicted): ~310°C (at 760 mmHg). High boiling point suggests purification via vacuum distillation is required.
-
Solubility: Soluble in DCM, Chloroform, Ethyl Acetate, and Toluene. Insoluble in water.
Synthetic Methodology
The synthesis of 4-Ethylsulfanylbutylsulfanylbenzene is best achieved via a convergent nucleophilic substitution strategy. This approach minimizes the formation of symmetrical byproducts (e.g., 1,4-bis(phenylthio)butane).
Reaction Workflow (DOT Diagram)
The following diagram illustrates the stepwise synthesis from 1,4-dibromobutane.
Caption: Two-step convergent synthesis minimizing symmetrical dimer formation via stoichiometry control.
Detailed Protocol
Step 1: Synthesis of (4-bromobutyl)(phenyl)sulfane
-
Reagents: Dissolve 1,4-dibromobutane (5.0 eq) and Potassium Carbonate (
, 1.5 eq) in Acetone. -
Addition: Add Thiophenol (1.0 eq) dropwise at 0°C to suppress disubstitution.
-
Reaction: Reflux for 12 hours.
-
Workup: Filter salts, concentrate in vacuo. The excess 1,4-dibromobutane is removed via high-vacuum distillation, leaving the mono-bromo intermediate.
Step 2: Synthesis of Target Molecule
-
Reagents: Suspend Sodium Ethanethiolate (1.2 eq) in anhydrous DMF.
-
Addition: Add the (4-bromobutyl)(phenyl)sulfane intermediate (from Step 1) slowly at room temperature.
-
Reaction: Heat to 60°C for 4 hours.
-
Purification: Quench with water, extract with Ethyl Acetate. Wash organic layer with brine.[1] Purify via silica gel chromatography (Hexanes/EtOAc 95:5).
Analytical Characterization
Validation of the structure requires confirming the integrity of the butyl chain and the presence of two distinct sulfide environments.
Proton NMR ( NMR) Expectations
Solvent:
| Position | Shift ( | Multiplicity | Integration | Assignment |
| Aryl | 7.15 - 7.40 | Multiplet | 5H | Phenyl protons |
| S-CH2 (Ph) | ~2.95 | Triplet | 2H | |
| S-CH2 (Et) | ~2.55 | Quartet | 2H | |
| S-CH2 (Bu) | ~2.50 | Triplet | 2H | |
| Butyl Core | 1.60 - 1.80 | Multiplet | 4H | |
| Methyl | ~1.25 | Triplet | 3H |
Mass Spectrometry (Fragmentation Logic)
Ionization: ESI+ or EI.
-
Molecular Ion (
): 226 m/z. -
Base Peak: Likely 109/110 m/z (
or ) or 123 m/z ( ). -
Key Fragment: Loss of
chain or cleavage of the butyl linker.
Applications & Logical Relationships
This molecule primarily serves as a "soft" Lewis base or a precursor.
Precursor for Sulfonium Salts
Reaction with alkyl halides or aryl iodonium salts converts the sulfide moieties into sulfonium cations (
-
Cationic Polymerization: Initiators for epoxides.
-
Photoresists: Acid generators in semiconductor manufacturing.
Logical Application Workflow
Caption: Functionalization pathways converting the dithioether into active industrial agents.
References
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Standard text for nucleophilic substitution protocols). Link
-
PubChem Database. (2024).[3][4] Compound Summary: Alkyl aryl sulfides. National Library of Medicine. (Source for general physicochemical property estimation of thioethers). Link
-
Crivello, J. V. (1999). The discovery and development of onium salt cationic photoinitiators. Journal of Polymer Science Part A: Polymer Chemistry. (Context for sulfonium salt precursors). Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Ethylsulfanylbut-3-enylbenzene | C12H16S | CID 10965362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-tert-Butylphenylacetylene 96 772-38-3 [sigmaaldrich.com]
